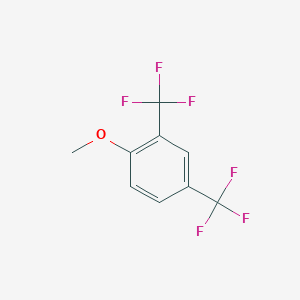

1-Methoxy-2,4-bis(trifluoromethyl)benzene

Description

Contextualizing Fluorinated Aromatic Compounds in Contemporary Chemical Research

Fluorinated aromatic compounds are a cornerstone of modern chemical research, with applications spanning pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgguidechem.com The introduction of fluorine atoms into an aromatic ring can significantly alter its electronic properties, reactivity, and metabolic stability. beilstein-journals.org Fluorine's high electronegativity often leads to a decrease in the basicity of nearby functional groups and can influence the molecule's conformation. beilstein-journals.org These modifications are highly desirable in drug design, as they can enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic profile. beilstein-journals.org The trifluoromethyl group (CF₃), in particular, is a common substituent used to increase lipophilicity and metabolic stability. beilstein-journals.org

Structural Significance of 1-Methoxy-2,4-bis(trifluoromethyl)benzene in Synthetic Design

The specific arrangement of substituents in this compound makes it a noteworthy compound from a synthetic design perspective. The two electron-withdrawing trifluoromethyl groups have a profound impact on the electron density of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The methoxy (B1213986) group, an electron-donating group, further modulates this electronic landscape. The steric bulk of the trifluoromethyl group ortho to the methoxy group can direct incoming reagents to other positions on the ring, offering regioselective control in further functionalization. This interplay of electronic and steric effects makes this compound a potentially valuable building block in the synthesis of more complex molecules.

Historical Perspective on its Discovery and Early Research Applications

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 577-05-9 | achemblock.com |

| Molecular Formula | C₉H₆F₆O | achemblock.com |

| Molecular Weight | 244.14 g/mol | achemblock.com |

| Purity | 95% | achemblock.com |

| IUPAC Name | This compound | achemblock.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O/c1-16-7-3-2-5(8(10,11)12)4-6(7)9(13,14)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWRGBNVIODXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Synthetic Methodologies for 1 Methoxy 2,4 Bis Trifluoromethyl Benzene

Established Synthetic Pathways

The synthesis of 1-Methoxy-2,4-bis(trifluoromethyl)benzene is predominantly achieved through two well-established methodologies: etherification of the corresponding phenol (B47542) and nucleophilic aromatic substitution on a suitable halogenated precursor. The choice of pathway often depends on the availability and cost of the starting materials.

Etherification Reactions: Mechanistic Insights and Scope

Etherification reactions provide a direct method for forming the C-O-C bond characteristic of ethers. This approach begins with a phenol bearing the desired bis(trifluoromethyl)benzene backbone.

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an S_N2 mechanism. masterorganicchemistry.com The synthesis involves the deprotonation of an alcohol—in this case, 2,4-Bis(trifluoromethyl)phenol—to form a nucleophilic alkoxide or phenoxide, which then attacks an alkyl halide.

The general mechanism involves two principal steps:

Deprotonation: 2,4-Bis(trifluoromethyl)phenol is treated with a strong base, such as sodium hydride (NaH) or a hydroxide, to generate the corresponding sodium 2,4-bis(trifluoromethyl)phenoxide. This step is crucial as it converts the weakly nucleophilic phenol into a much more potent phenoxide nucleophile.

Nucleophilic Attack: The generated phenoxide anion attacks a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction follows a bimolecular nucleophilic substitution (S_N2) pathway where the phenoxide displaces the halide or sulfate leaving group, forming the desired this compound. masterorganicchemistry.com

The precursor, 2,4-Bis(trifluoromethyl)phenol, can be synthesized from 2,4-bis(trifluoromethyl)aniline. chemicalbook.com This process involves the diazotization of the aniline (B41778) with sodium nitrite (B80452) in sulfuric acid, followed by hydrolysis of the resulting diazonium salt in boiling aqueous acid to yield the phenol. chemicalbook.com

| Reaction Step | Reactants | Reagents/Conditions | Product |

| Phenol Synthesis | 2,4-Bis(trifluoromethyl)aniline | 1. NaNO₂, H₂SO₄, 0°C2. H₂SO₄ (aq.), Reflux | 2,4-Bis(trifluoromethyl)phenol chemicalbook.com |

| Etherification | 2,4-Bis(trifluoromethyl)phenol | 1. Base (e.g., NaH)2. Methylating Agent (e.g., CH₃I) | This compound |

This table outlines a generalized Williamson ether synthesis pathway for the target compound based on established chemical principles.

Beyond the classic Williamson synthesis, other O-alkylation methods can be employed. Phase-transfer catalysis is a significant variant that facilitates the reaction between reactants in different phases (e.g., an aqueous phenoxide solution and an organic solution of the alkyl halide). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the methylating agent. quizlet.com This technique can enhance reaction rates and avoid the need for strong, anhydrous conditions.

Another strategy involves using alternative methylating agents. While methyl iodide and dimethyl sulfate are common, others like methyl tosylate or methyl mesylate can also be effective. The choice of leaving group can influence reaction rates and conditions.

Precursor Chemistry: Transformation of Halogenated Aromatic Substrates

An alternative and widely used approach is the nucleophilic aromatic substitution (S_NAr) on a benzene (B151609) ring that is pre-functionalized with a suitable leaving group and activating groups. The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups at the ortho and para positions makes the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles. libretexts.orglibretexts.org

A common and commercially available precursor is 1-Bromo-2,4-bis(trifluoromethyl)benzene. fishersci.ca The synthesis of the target ether from this substrate is a classic example of the S_NAr mechanism. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism:

Nucleophilic Addition: A strong nucleophile, typically sodium methoxide (B1231860) (NaOCH₃), attacks the carbon atom bearing the bromine atom. This attack is favored because the electron-withdrawing CF₃ groups at the ortho and para positions can stabilize the resulting negative charge. libretexts.orglibretexts.org This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov

Elimination: The aromaticity of the ring is restored by the departure of the leaving group, in this case, the bromide ion (Br⁻), yielding the final product, this compound.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or in methanol (B129727), which can also serve as the source for the methoxide ion in the presence of a base.

| Starting Material | Reagents/Conditions | Mechanism | Product |

| 1-Bromo-2,4-bis(trifluoromethyl)benzene | Sodium methoxide (NaOCH₃), Methanol or DMF, Heat | Nucleophilic Aromatic Substitution (S_NAr) | This compound |

This table summarizes the S_NAr approach to synthesizing the target compound.

The synthesis of the necessary halogenated precursors often starts from more basic aromatic compounds. For instance, bis(trifluoromethyl)benzenes can be produced by the chlorination of xylenes (B1142099) to form bis(trichloromethyl)benzenes, followed by fluorination with hydrogen fluoride (B91410). google.com

The specific isomer, 1,3-bis(trifluoromethyl)benzene, can be brominated using reagents like N,N′-dibromo-5,5-dimethylhydantoin in a mixture of sulfuric and acetic acid to produce 3,5-bis(trifluoromethyl)bromobenzene. google.com While this specific isomer does not directly lead to the target compound, the methodology illustrates the general strategies for introducing halogen atoms onto activated or deactivated benzene rings. The regioselectivity of such halogenation reactions is a critical factor.

Furthermore, the reactivity of the leaving group in S_NAr reactions generally follows the order F > Cl > Br > I. Therefore, 1-fluoro-2,4-bis(trifluoromethyl)benzene (B1357812) would be expected to be more reactive towards sodium methoxide than its bromo- or chloro-analogs, although the availability and cost of the starting material often dictate the chosen route.

Emerging and Catalytic Synthesis Techniques

The synthesis of fluorinated aromatic compounds such as this compound has evolved significantly from classical methods, which often required harsh conditions and stoichiometric reagents. nih.govacs.org The current focus is on catalytic approaches that offer milder conditions, higher selectivity, and improved sustainability. These emerging techniques are crucial for the efficient construction of the aryl-ether bond and the introduction of trifluoromethyl groups, which are valued for their ability to enhance the metabolic stability and lipophilicity of molecules in pharmaceuticals and agrochemicals. chemrevlett.combeilstein-journals.org

Metal-Catalyzed Cross-Coupling Approaches for Aryl Ether Formation

Metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds, including the C-O bond in aryl ethers. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination, which has been adapted for etherification. wikipedia.orgorganic-chemistry.orgwikipedia.org

The Ullmann condensation , traditionally a copper-promoted reaction, involves the coupling of an aryl halide with an alcohol. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of 1-halo-2,4-bis(trifluoromethyl)benzene with sodium methoxide. While historically requiring high temperatures and stoichiometric copper, modern iterations use soluble copper catalysts with ligands like diamines and phenanthrolines, which allow for milder reaction conditions. wikipedia.orgmdpi.com The reactivity of the aryl halide follows the trend I > Br > Cl. mdpi.com

The Buchwald-Hartwig C-O coupling is a powerful palladium-catalyzed method for forming aryl ethers from aryl halides or triflates and alcohols. organic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and generally proceeds under milder conditions than the Ullmann reaction. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol and subsequent reductive elimination to yield the aryl ether and regenerate the catalyst. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.org A plausible route would be the coupling of 1-bromo-2,4-bis(trifluoromethyl)benzene with methanol in the presence of a palladium catalyst and a suitable base.

Table 1: Comparison of Metal-Catalyzed Cross-Coupling Reactions for Aryl Ether Synthesis

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

|---|---|---|

| Metal Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Substrates | Aryl Halides, Phenols/Alcohols | Aryl Halides/Triflates, Alcohols |

| General Conditions | Often high temperatures (>150 °C), polar solvents | Milder temperatures, various organic solvents |

| Key Advantages | Lower cost of copper catalyst | Broad substrate scope, high functional group tolerance, milder conditions |

| Ligands | Diamines, Phenanthrolines | Bulky, electron-rich phosphines (e.g., RuPhos, XPhos) |

Photoredox Catalysis in C-O Bond Formation

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to initiate single-electron transfer (SET) processes under exceptionally mild conditions. beilstein-journals.org While widely used for C-C and C-H functionalization, its application to C-O bond formation is a growing area of research. beilstein-journals.orgchemrxiv.org

In a hypothetical photoredox synthesis of this compound, a photocatalyst, such as a ruthenium or iridium complex, would absorb visible light and become excited. This excited-state catalyst could then engage in an SET event with a suitable precursor. For instance, it could oxidize a methoxide source to generate a methoxy (B1213986) radical or reduce an aryl halide like 1-iodo-2,4-bis(trifluoromethyl)benzene (B3420175) to form an aryl radical. The subsequent coupling of these radical intermediates would form the desired C-O bond. This approach avoids the need for high temperatures and strong bases often associated with traditional methods. While direct photoredox O-methylation of a corresponding phenol is conceivable, the field is more developed for trifluoromethylation reactions. beilstein-journals.orgd-nb.info

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials, are increasingly influencing the design of synthetic routes. beilstein-journals.orgbeilstein-journals.org The synthesis of this compound can be made more sustainable by adopting several strategies.

Catalysis: The shift from stoichiometric reagents (e.g., in classical fluorination) to catalytic methods like the Ullmann and Buchwald-Hartwig reactions is a primary green improvement. nih.govbeilstein-journals.org Catalytic processes reduce waste by using small amounts of a substance to generate large quantities of product.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a key green metric. beilstein-journals.org Cross-coupling reactions are generally designed to have good atom economy.

Energy Efficiency: The use of photoredox catalysis, which operates at ambient temperature, offers significant energy savings compared to thermally driven reactions that require high heat. beilstein-journals.orgbeilstein-journals.org

Solvent Choice: Green chemistry encourages the use of safer, more environmentally benign solvents or even solvent-free conditions. beilstein-journals.orgresearchgate.net Research into performing cross-coupling reactions in water or under mechanochemical (solid-state) conditions is an active area that enhances the sustainability profile of these transformations. researchgate.netbeilstein-journals.org

Flow Chemistry: Performing synthesis in continuous-flow reactors rather than batch reactors can improve safety, control, and efficiency. beilstein-journals.org This technology allows for precise control over reaction parameters, minimizes the volume of hazardous materials at any given time, and can be more energy-efficient. beilstein-journals.org

Table 2: Green Chemistry Considerations in Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Prevention of Waste | Using high-yield catalytic reactions over stoichiometric ones. |

| Atom Economy | Designing coupling reactions that minimize byproduct formation. |

| Less Hazardous Synthesis | Avoiding highly toxic reagents like those used in older fluorination methods. nih.gov |

| Energy Efficiency | Employing photoredox or other low-temperature catalytic methods. |

| Safer Solvents & Auxiliaries | Exploring reactions in water, ionic liquids, or under solvent-free conditions. researchgate.net |

| Catalysis | Preferring metal-catalyzed or organocatalyzed routes for their high turnover and selectivity. |

Advanced Reactivity and Derivatization of 1 Methoxy 2,4 Bis Trifluoromethyl Benzene

Aromatic Reactivity Modifications Induced by Trifluoromethyl and Methoxy (B1213986) Groups

The reactivity of the benzene (B151609) ring in 1-methoxy-2,4-bis(trifluoromethyl)benzene is a consequence of the competing electronic influences of its substituents. The methoxy group (-OCH₃) is a powerful activating group, donating electron density to the ring through resonance, primarily at the ortho and para positions. Conversely, the two trifluoromethyl groups (-CF₃) are strong deactivating groups, withdrawing electron density from the ring through a powerful inductive effect. youtube.comvanderbilt.edu This dual nature creates a highly polarized aromatic system with specific sites being more susceptible to either electrophilic or nucleophilic attack.

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Scope

In electrophilic aromatic substitution (EAS), the methoxy group is a dominant ortho-, para-director, significantly increasing the rate of reaction at these positions. libretexts.orgmsu.edu In contrast, the trifluoromethyl groups are meta-directors and deactivate the ring towards electrophiles. youtube.comvanderbilt.edu

For this compound, the positions ortho and para to the methoxy group are C6 and C5 (and C3, which is already substituted). The C6 position is ortho to the methoxy group and meta to the C4-trifluoromethyl group. The C5 position is meta to the methoxy group and ortho to the C4-trifluoromethyl group and meta to the C2-trifluoromethyl group. The C3 position is ortho to both the methoxy group and the C2-trifluoromethyl group, and also meta to the C4-trifluoromethyl group.

The powerful activating effect of the methoxy group directs incoming electrophiles primarily to the positions ortho and para to it. However, the C2 and C4 positions are already occupied by trifluoromethyl groups. The remaining open positions are C3, C5, and C6.

Position C6: This position is ortho to the activating methoxy group and meta to the deactivating C4-trifluoromethyl group. This makes it the most likely site for electrophilic attack.

Position C3: This position is ortho to the activating methoxy group but also ortho to the deactivating C2-trifluoromethyl group. Steric hindrance and the proximity to an electron-withdrawing group make this site less favorable.

Position C5: This position is meta to the activating methoxy group and ortho to the deactivating C4-trifluoromethyl group, making it the least favorable for electrophilic substitution.

Therefore, electrophilic aromatic substitution reactions on this compound are expected to show high regioselectivity for the C6 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Influence of Methoxy Group | Influence of Trifluoromethyl Groups | Predicted Outcome |

|---|---|---|---|

| C3 | Ortho (Activating) | Ortho to C2-CF₃ (Deactivating), Meta to C4-CF₃ (Deactivating) | Less Favorable |

| C5 | Meta (Deactivating) | Ortho to C4-CF₃ (Deactivating), Meta to C2-CF₃ (Deactivating) | Least Favorable |

Nucleophilic Aromatic Substitution Reactions: Activation and Limitations

Nucleophilic aromatic substitution (SNAᵣ) is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. chemistrysteps.commasterorganicchemistry.com The two trifluoromethyl groups on this compound significantly activate the ring for such reactions. These reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov

The presence of the electron-donating methoxy group can complicate SNAᵣ reactions. While the trifluoromethyl groups create electron-deficient sites susceptible to nucleophilic attack, the methoxy group can destabilize the negatively charged Meisenheimer complex if the attack occurs at a position where the methoxy group can exert its electron-donating resonance effect.

However, given the strong activation provided by two CF₃ groups, SNAᵣ can still occur. A potential leaving group, such as a halogen, positioned ortho or para to a trifluoromethyl group would be most susceptible to displacement. In the parent compound, there are no leaving groups other than hydrogen, but derivatized versions could undergo SNAᵣ. For instance, if a halogen were introduced at the C6 position, it would be ortho to the methoxy group and meta to the C4-trifluoromethyl group, making its displacement via SNAᵣ less favorable than a halogen at a position activated by a trifluoromethyl group.

Directed Functionalization Strategies

To overcome the inherent reactivity patterns or to achieve functionalization at specific, less reactive sites, directed functionalization strategies are employed.

Directed Ortho Metalation (DoM) Reactions

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles. wikipedia.org

The methoxy group is a well-established and effective DMG. wikipedia.orgharvard.edu In the case of this compound, the methoxy group can direct the metalation to the C3 position. The C-H bond at C3 is adjacent to the methoxy group and is therefore the most acidic proton ortho to the DMG. Deprotonation at this site would lead to a lithiated species that can be trapped by an electrophile, allowing for the introduction of a wide range of functional groups at this specific position.

Table 2: Directed Ortho Metalation of this compound

| Step | Description | Reactant | Product |

|---|---|---|---|

| 1 | Deprotonation | n-BuLi or s-BuLi | 1-Methoxy-2,4-bis(trifluoromethyl)benzen-3-yllithium |

Site-Selective C-H Functionalization

Recent advances in transition-metal-catalyzed C-H functionalization offer alternative pathways for the selective derivatization of substituted arenes. These methods often utilize a directing group to guide a metal catalyst to a specific C-H bond, which is then cleaved and functionalized.

For this compound, the methoxy group could potentially direct a transition metal catalyst (e.g., palladium, rhodium, iridium) to the C-H bond at the C6 position through the formation of a cyclometalated intermediate. This strategy would complement the DoM approach by providing access to functionalization at a different site on the aromatic ring. The choice of catalyst and directing group is crucial for achieving high regioselectivity. Research has shown that iridium-catalyzed C-H silylation can be influenced by trifluoromethyl groups. acs.org

Transformation of the Methoxy Group

The methoxy group itself can be a site for chemical transformation. The cleavage of the methyl-oxygen bond is a common reaction of aryl methyl ethers, typically leading to the formation of a phenol (B47542). masterorganicchemistry.comlibretexts.org This transformation is usually achieved under harsh conditions using strong acids such as HBr or HI, or with Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.comlibretexts.org

The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide on the methyl group (an Sₙ2 reaction). youtube.com This would convert this compound into 2,4-bis(trifluoromethyl)phenol. This phenol can then serve as a precursor for a variety of other derivatives.

Table 3: Cleavage of the Methoxy Group

| Reagent | Conditions | Product |

|---|---|---|

| HBr or HI | Heat | 2,4-bis(trifluoromethyl)phenol |

Cleavage and Interconversion Reactions

The most prominent reaction involving the ether linkage of aryl methyl ethers is cleavage to the corresponding phenol. This transformation is a fundamental process in organic synthesis, often employed for deprotection or to unmask a reactive hydroxyl group.

Demethylation to 2,4-bis(trifluoromethyl)phenol:

The cleavage of the methyl C-O bond in this compound is efficiently achieved using strong Lewis acids, with boron tribromide (BBr₃) being the most common and effective reagent. orgsyn.orgresearchgate.net This reaction proceeds under relatively mild conditions and is a standard method for the demethylation of aryl methyl ethers. nih.gov The mechanism involves the initial formation of a Lewis acid-base adduct between the ether oxygen and the boron center. This coordination makes the ether oxygen a better leaving group. Subsequently, a bromide ion acts as a nucleophile, attacking the electrophilic methyl carbon in an Sₙ2 reaction, leading to the cleavage of the C-O bond. nih.govmasterorganicchemistry.com The resulting aryloxy-dibromoborane intermediate is then hydrolyzed during aqueous workup to yield the final product, 2,4-bis(trifluoromethyl)phenol. orgsyn.org

While the specific application to this compound is not extensively detailed in dedicated studies, the reaction is highly predictable based on established protocols for a wide range of substituted anisoles. commonorganicchemistry.com The strong electron-withdrawing nature of the two CF₃ groups is not expected to inhibit this standard cleavage reaction.

| Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,3'-Dimethoxybiphenyl | BBr₃ | Methylene Chloride | -80°C to RT | 3,3'-Dihydroxybiphenyl | 77-86% | orgsyn.org |

| Aryl Methyl Ether (General) | BBr₃ (1M in DCM) | DCM | 0°C to RT | Corresponding Phenol | ~82% | commonorganicchemistry.com |

| Poly-methoxyaryl compound | BBr₃ | DCM | -78°C | Corresponding Polyphenol | N/A | commonorganicchemistry.com |

Reactions Involving the Trifluoromethyl Groups

The trifluoromethyl (CF₃) groups are known for their high stability, making their chemical transformation challenging. However, their modification is of great interest for fine-tuning molecular properties.

Selective Defluorination and Fluorination Reactions

Selective partial defluorination of a CF₃ group, typically to a difluoromethyl (CHF₂) group, is a valuable transformation as the CHF₂ group has distinct electronic and steric properties. This process, known as hydrodefluorination (HDF), requires controlled C-F bond activation.

One reported method for the HDF of bis(trifluoromethyl)benzene derivatives involves the use of magnesium metal. nih.gov This protocol has been shown to be effective for various substrates, although it is noted to be limited to bis(trifluoromethyl)benzene systems. nih.gov The reaction proceeds via a reductive pathway where the magnesium metal facilitates the cleavage of a C-F bond. While this method has not been specifically documented for this compound, its applicability to related structures suggests it as a viable route for the selective conversion of one or both CF₃ groups into CHF₂ groups. The challenge in such reactions is often preventing over-reduction, as the C-F bonds in the resulting CHF₂ group can be weaker than those in the initial CF₃ group. tcichemicals.com

| Substrate Type | Reagent System | Transformation | Key Feature | Reference |

|---|---|---|---|---|

| Bis(trifluoromethyl)benzene derivatives | Mg⁰ / t-BuOH | Ar-CF₃ → Ar-CHF₂ | Varying selectivity for reduction products. | nih.gov |

| o-Hydrosilyl-substituted benzotrifluorides | Silyl Cation Activation | Ar-CF₃ → Ar-CF₂-Nu | Selective transformation of a single C-F bond. | tcichemicals.com |

Re-fluorination or further fluorination reactions on the already perfluorinated methyl groups are generally not synthetically practical or reported.

Functionalization of the Trifluoromethyl Substituents

Direct functionalization of the trifluoromethyl group by replacing fluorine atoms with other substituents is a formidable synthetic challenge due to the strength of the C-F bond. tcichemicals.com Current research often focuses on activating these inert groups towards nucleophilic or radical attack.

While direct C-F functionalization on this compound is not specifically described, general strategies for trifluoromethylarenes offer potential pathways. The strong electron-withdrawing nature of the CF₃ groups significantly acidifies the ortho C-H protons of the aromatic ring. tcichemicals.com For this compound, this effect would be most pronounced at the C-3 and C-5 positions. However, the position ortho to the methoxy group (C-3) is particularly activated for deprotonation (ortho-lithiation) using a strong base. The resulting organometallic intermediate could then be trapped with various electrophiles, introducing a new functional group onto the aromatic ring adjacent to a CF₃ group, which can be considered an indirect functionalization strategy. tcichemicals.com

Direct conversion of the CF₃ groups into other functionalities, such as carboxyl or carbonyl groups, often requires harsh conditions that may not be compatible with the methoxy group. Research continues to seek milder and more selective methods for the transformation of these robust substituents. tcichemicals.com

Spectroscopic Analysis and Structural Elucidation of 1 Methoxy 2,4 Bis Trifluoromethyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.

High-Resolution ¹H NMR Studies

The proton NMR (¹H NMR) spectrum of 1-methoxy-2,4-bis(trifluoromethyl)benzene is anticipated to provide key insights into its aromatic and methoxy (B1213986) protons. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at the C5 position, situated between a methoxy and a trifluoromethyl group, would likely appear as a doublet. The proton at the C6 position, adjacent to the methoxy group, would be expected to show a doublet of doublets due to coupling with the C5 and C3 protons. Similarly, the proton at the C3 position, flanked by two trifluoromethyl groups, would also present as a doublet of doublets. The methoxy group protons would give rise to a characteristic singlet, typically in the range of 3.8-4.0 ppm.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-3 | 7.8 - 8.0 | d |

| H-5 | 7.2 - 7.4 | dd |

| H-6 | 7.0 - 7.2 | d |

| -OCH₃ | 3.9 - 4.1 | s |

This is a predictive table based on known substituent effects in substituted benzenes.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected. The carbon atoms attached to the highly electronegative fluorine atoms of the trifluoromethyl groups will appear as quartets due to ¹J(C,F) coupling, typically in the range of 120-130 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with their specific shifts influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl groups. The methoxy carbon will appear as a singlet around 55-60 ppm.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (-OCH₃) | 155 - 160 | s |

| C-2 (-CF₃) | 125 - 130 | q |

| C-3 | 115 - 120 | d |

| C-4 (-CF₃) | 128 - 133 | q |

| C-5 | 118 - 123 | d |

| C-6 | 110 - 115 | d |

| -OCH₃ | 55 - 60 | q |

| -CF₃ (at C-2) | 120 - 125 | q |

| -CF₃ (at C-4) | 122 - 127 | q |

This is a predictive table based on known substituent effects and typical carbon-fluorine coupling.

Fluorine-19 (¹⁹F) NMR Characterization

¹⁹F NMR is a highly sensitive technique for the detection and characterization of organofluorine compounds. For this compound, two distinct signals are expected for the two trifluoromethyl groups, as they are in different chemical environments. The chemical shifts of these signals will be influenced by their position on the aromatic ring relative to the methoxy group. The trifluoromethyl group at the C2 position (ortho to the methoxy group) would likely experience a different electronic environment compared to the one at the C4 position (para to the methoxy group). These signals will appear as singlets, assuming no significant through-space coupling between the two CF₃ groups.

| Trifluoromethyl Group | Predicted Chemical Shift (ppm) |

| -CF₃ at C-2 | -60 to -65 |

| -CF₃ at C-4 | -62 to -67 |

This is a predictive table based on typical chemical shifts for trifluoromethyl groups on a benzene ring.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. For instance, it would show a cross-peak between the C5-H and C6-H protons, and between the C5-H and C3-H protons, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for C3, C5, and C6 by correlating them with their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (those without attached protons). For example, the methoxy protons would show a correlation to the C1 carbon. The aromatic protons would show correlations to the quaternary carbons bearing the trifluoromethyl groups (C2 and C4), confirming their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A cross-peak between the methoxy protons and the C6-H would provide further evidence for the substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The calculated exact mass for C₉H₆F₆O is 244.0323 g/mol . An experimental HRMS measurement confirming this mass would provide strong evidence for the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample mixture. In the context of analyzing this compound, GC-MS serves as a primary tool for purity assessment and structural confirmation. The gas chromatography component separates the compound from any impurities or reactants based on its boiling point and affinity for the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted compound into characteristic ions, producing a mass spectrum that functions as a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides crucial structural information. Key fragmentation pathways for this molecule would likely include the loss of a methyl radical (·CH₃) from the methoxy group to form a stable [M-15]⁺ ion, and the cleavage of the methoxy group (·OCH₃) to yield an [M-31]⁺ fragment. Further fragmentation could involve the loss of a trifluoromethyl radical (·CF₃) or rearrangements in the aromatic ring. Analysis of the isotopic distribution, particularly the M+1 and M+2 peaks, can further confirm the elemental composition.

By comparing the retention time and the fragmentation pattern to known standards or library data, GC-MS allows for the unambiguous identification of this compound in complex reaction mixtures or environmental samples.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| Ion Fragment | Description | Predicted m/z (Mass-to-Charge Ratio) |

| [C₉H₆F₆O]⁺ | Molecular Ion (M⁺) | 244.03 |

| [C₈H₃F₆O]⁺ | Loss of a methyl radical (·CH₃) | 229.01 |

| [C₈H₃F₆]⁺ | Loss of a methoxy radical (·OCH₃) | 213.02 |

| [C₈H₆F₃O]⁺ | Loss of a trifluoromethyl radical (·CF₃) | 175.04 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display a series of absorption bands characteristic of its constituent parts: the substituted benzene ring, the methoxy group, and the two trifluoromethyl groups.

The most prominent features in the spectrum are expected to be the very strong and broad absorption bands associated with the C-F stretching vibrations of the two trifluoromethyl (CF₃) groups, typically appearing in the 1100-1350 cm⁻¹ region. The aryl ether linkage gives rise to two characteristic C-O stretching bands: an asymmetric C-O-C stretch, which is typically stronger and found around 1250 cm⁻¹, and a symmetric stretch near 1040 cm⁻¹. bartleby.com

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methoxy group's methyl component would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). researchgate.net Vibrations corresponding to the C=C bonds within the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The specific substitution pattern on the benzene ring also influences the weaker C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹).

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1350-1100 | C-F Stretch (very strong, multiple bands) | Trifluoromethyl (-CF₃) |

| ~1040 | Symmetric C-O-C Stretch | Aryl Ether |

Advanced X-ray Diffraction Techniques for Crystalline Structure Determination

While this compound is a liquid at room temperature, advanced X-ray diffraction techniques are indispensable for determining the precise three-dimensional atomic arrangement of its crystalline derivatives. Should a solid derivative be synthesized—for instance, through complexation, co-crystallization, or further functionalization leading to a crystalline solid—single-crystal X-ray diffraction would provide the definitive structural proof.

This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can calculate the electron density map of the molecule and thereby determine the exact spatial coordinates of each atom.

The resulting data provides a wealth of information, including precise bond lengths, bond angles, and torsion angles. For a derivative of this compound, this would confirm the substitution pattern on the benzene ring and reveal the conformation of the methoxy group relative to the plane of the ring. Furthermore, analysis of the crystal packing reveals intermolecular interactions, such as van der Waals forces or potential non-classical hydrogen bonds, which govern the solid-state architecture. Studies on related crystalline fluorinated benzenes have shown how fluorine substituents significantly influence molecular arrangement in the solid state. nih.gov This information is critical for understanding the material's physical properties and for designing new molecules with specific solid-state characteristics.

Table 3: Example Crystallographic Data for a Substituted Benzene Derivative (Note: This is illustrative data based on a related crystalline compound, (Trifluoromethyl)benzene, to demonstrate the type of information obtained from X-ray diffraction analysis.) nih.gov

| Parameter | Example Value | Information Provided |

| Chemical Formula | C₇H₅F₃ | Elemental composition of the crystal unit |

| Crystal System | Orthorhombic | The basic geometric shape of the unit cell |

| Space Group | P b c a | The symmetry elements within the unit cell |

| Unit Cell Dimensions | a = 5.898 Å, b = 14.913 Å, c = 14.979 Å | The size of the repeating unit cell |

| Volume | 1316.9 ų | The volume of the unit cell |

| Z (Molecules per cell) | 8 | The number of molecules contained within one unit cell |

Computational and Theoretical Investigations of 1 Methoxy 2,4 Bis Trifluoromethyl Benzene

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its geometry, stability, and reactivity. For a molecule such as 1-methoxy-2,4-bis(trifluoromethyl)benzene, with its interplay of an electron-donating methoxy (B1213986) group and two strongly electron-withdrawing trifluoromethyl groups, QM methods are invaluable.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the optimized molecular geometry and corresponding electronic energy of medium-sized organic molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be used to find the lowest energy conformation of the molecule.

This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides precise data on the spatial arrangement of the atoms. For instance, DFT can elucidate the orientation of the methoxy group relative to the benzene (B151609) ring and the rotational positions of the trifluoromethyl groups. Studies on related molecules, such as 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene, have successfully used DFT to compare optimized structures with experimental X-ray diffraction data. rsc.org

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Substituted Benzene Ring

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | - | - |

| C-O (methoxy) | 1.36 | - | - |

| O-CH₃ | 1.42 | - | - |

| C-CF₃ | 1.51 | - | - |

| C-C-C (ring) | - | 118 - 122 | - |

| C-O-C | - | 117 | - |

| C-C-O-C | - | - | 0 or 90 (planar/perpendicular) |

Note: This table is illustrative and represents typical values for substituted benzenes. Specific values for this compound would require dedicated DFT calculations.

Ab initio (from first principles) methods are another class of QM calculations that rely solely on fundamental physical constants. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate electronic properties. These methods are particularly useful for studying systems where electron correlation effects are significant.

For this compound, ab initio calculations could be employed to refine the understanding of its electronic structure, including ionization potential and electron affinity. Research on the simpler analogue, trifluoromethoxybenzene, has utilized ab initio calculations at the MP2 level to investigate its torsional potential and conformational preferences, highlighting the utility of these methods in understanding the influence of fluorine-containing substituents. beilstein-journals.org

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org For this compound, an MEP map would be crucial for understanding how it interacts with other chemical species.

The map would likely show a region of negative potential (typically colored red) around the oxygen atom of the methoxy group, indicating its nucleophilic character and propensity to act as a hydrogen bond acceptor. researchgate.net Conversely, the strongly electron-withdrawing trifluoromethyl groups would create regions of positive potential (colored blue) on the adjacent parts of the benzene ring and on the fluorine atoms, suggesting sites susceptible to nucleophilic attack. researchgate.net The MEP surface provides a visual guide to the molecule's reactivity in electrophilic and nucleophilic reactions. researchgate.net

Conformational Landscape Analysis through Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape, revealing the different shapes the molecule can adopt and the transitions between them.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By locating the transition state—the highest energy point along the reaction coordinate—researchers can understand the energy barrier (activation energy) of a reaction and predict its feasibility and rate.

For this compound, this approach could be used to study various potential reactions, such as electrophilic aromatic substitution or nucleophilic attack. For example, a computational search for the transition state of a nitration reaction would reveal which position on the benzene ring is most likely to be attacked by the nitronium ion and the energy required for this to occur. Although no specific studies on this molecule are published, the general methodology has been applied to understand reaction mechanisms in similar fluorinated compounds.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and identity of a compound.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated frequencies and intensities of the vibrational modes can be compared with experimental spectra to aid in the assignment of spectral peaks to specific molecular motions. Similarly, theoretical methods can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Table 2: Illustrative Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Feature | Corresponding Molecular Motion/Environment |

| Infrared (IR) | ~2950 cm⁻¹ | C-H stretching (methoxy) |

| ~1250 cm⁻¹ | C-O-C asymmetric stretching | |

| ~1100-1350 cm⁻¹ | C-F stretching (trifluoromethyl) | |

| ¹³C NMR | ~55-60 ppm | Methoxy carbon |

| ~110-160 ppm | Aromatic carbons | |

| ~120-130 ppm (quartet) | Trifluoromethyl carbon | |

| ¹H NMR | ~3.8-4.0 ppm | Methoxy protons |

| ~7.0-7.8 ppm | Aromatic protons |

Note: These are general ranges for the expected spectroscopic features. Precise values for this compound would require specific theoretical calculations.

Applications of 1 Methoxy 2,4 Bis Trifluoromethyl Benzene As a Key Synthetic Intermediate in Advanced Materials Research

Precursor in the Development of Functional Organic Materials

There is limited direct evidence in the scientific literature of 1-Methoxy-2,4-bis(trifluoromethyl)benzene being used as a precursor for functional organic materials. The following subsections explore potential, yet currently undocumented, applications.

Optoelectronic and Photonic Materials

No specific research articles or patents were identified that describe the synthesis of optoelectronic or photonic materials using this compound as a starting material. In a related context, the compound 1,4-Bis(trifluoromethyl)benzene (B1346883) has been utilized as an acceptor moiety in the design of emitters for thermally activated delayed fluorescence (TADF), a key technology in organic light-emitting diodes (OLEDs). rsc.org These molecules exhibit efficient electroluminescence, but this research does not involve the methoxy-substituted compound central to this article. rsc.org

Polymer Science: Design of Fluorinated Polymers

The synthesis of fluorinated polymers often employs monomers containing trifluoromethyl groups to impart desirable properties like high thermal stability, chemical resistance, and low dielectric constants. researchgate.netresearchgate.net While this compound possesses the key trifluoromethyl moieties, no published studies were found that detail its polymerization or its use as a monomer in the creation of fluorinated polymers. Research in fluoropolymers often focuses on materials like perfluorocyclobutyl (PFCB) aryl ether polymers, which are synthesized from different trifluorovinyl ether monomers. researchgate.net

Liquid Crystalline Systems

The introduction of fluorine atoms into molecules is a common strategy in the design of liquid crystals to modulate properties such as dielectric anisotropy. tcichemicals.combeilstein-journals.org The specific molecular shape and polarity of a compound are critical for the formation of liquid crystalline phases. tcichemicals.com Despite the presence of the polar methoxy (B1213986) group and the trifluoromethyl groups, there is no available research demonstrating the use of this compound as a core structure or precursor for liquid crystalline materials.

Building Block for Ligands and Catalysts in Homogeneous Catalysis

In the field of homogeneous catalysis, ligands play a crucial role in determining the activity and selectivity of metal catalysts. The electronic properties of ligands are often fine-tuned by the introduction of electron-donating or electron-withdrawing substituents. While the trifluoromethyl groups of this compound could in principle be used to modulate the electronic environment of a ligand, no specific examples of its incorporation into ligands for homogeneous catalysis have been reported in the literature. Research in this area often focuses on established ligand scaffolds. ipcm.frrutgers.edu

Intermediate in the Synthesis of Research-Phase Agrochemical Candidates

The inclusion of trifluoromethyl groups is a prevalent strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. beilstein-journals.org While the general importance of trifluoromethylated benzene (B151609) derivatives in agrochemical synthesis is well-established, there are no specific public reports or patents that identify this compound as an intermediate in the synthesis of any research-phase agrochemical candidates.

Role in the Synthesis of Advanced Chemical Probes and Tags

Chemical probes are essential tools in chemical biology for studying the function of biomolecules. These probes often consist of a binding group, a linker, and a reporter tag. mq.edu.au While fluorinated motifs are sometimes incorporated into chemical probes, there is no documented use of this compound in the synthesis of such tools.

Future Prospects and Emerging Research Frontiers for 1 Methoxy 2,4 Bis Trifluoromethyl Benzene

Innovations in Environmentally Benign Synthetic Routes

The traditional synthesis of fluorinated aromatic compounds often involves harsh reagents and conditions. However, the future of chemical manufacturing is increasingly focused on green chemistry principles, a trend that is expected to heavily influence the production of 1-Methoxy-2,4-bis(trifluoromethyl)benzene.

Current research into the synthesis of related fluoroaromatics points towards several promising, more environmentally friendly approaches. One such avenue is the use of copper(II) fluoride (B91410) in a high-temperature catalyzed fluorination process. This method offers the potential for a greener route to fluorinated aromatics by avoiding the use of more hazardous fluorinating agents and allowing for the recycling of the copper catalyst. researchgate.net Another area of innovation lies in the synthesis of fluorinated ethers from perfluoroolefins and alcohols, which could provide an alternative pathway to compounds like this compound. sibran.ru

Furthermore, oxidative desulfurization-fluorination techniques have emerged as an elegant method for producing trifluoromethyl ethers. nih.gov Adapting such methods could lead to more sustainable and efficient syntheses. The development of catalytic methods for direct O-trifluoromethylation of alcohols is also a significant area of research that could provide more direct and atom-economical routes to this class of compounds. chemrevlett.com

Table 1: Potential Greener Synthetic Approaches for this compound

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Catalytic Fluorination | Reduced use of hazardous reagents, catalyst recyclability. | Copper(II) fluoride catalysis. |

| Perfluoroolefin Chemistry | Alternative building block approach. | Reactions of perfluoroolefins with alcohols. |

| Oxidative Desulfurization | Milder reaction conditions. | Fluorodesulfurization of dithiocarbonates. |

| Direct O-Trifluoromethylation | High atom economy, fewer synthetic steps. | Metal-catalyzed and electrochemical methods. |

Discovery of Unprecedented Reactivity Profiles

The trifluoromethyl group is often considered to be chemically inert. However, recent research has begun to challenge this perception, revealing novel reactivity for trifluoromethylarenes. This opens up exciting possibilities for the functionalization of this compound, moving beyond its use as a static building block.

One of the most significant emerging areas is the selective C–F bond functionalization of trifluoromethylarenes. nih.gov This groundbreaking research suggests that the typically robust C-F bonds in the trifluoromethyl groups can be selectively activated and transformed, allowing for the synthesis of a variety of difluoroalkyl aromatics. nih.gov This capability could enable the conversion of this compound into a range of new derivatives with tailored properties.

Another area of burgeoning interest is radical trifluoromethoxylation. fu-berlin.de The development of methods for the direct trifluoromethoxylation of arenes using reagents like bis(trifluoromethyl)peroxide under photoredox or TEMPO catalysis could potentially be applied to further functionalize the aromatic ring of this compound, leading to even more complex fluorinated molecules. fu-berlin.de The photochemical reactions of trifluoroiodomethane with benzene (B151609) and its derivatives also hint at the potential for radical-based modifications of the target compound. rsc.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The shift towards automated synthesis and continuous flow chemistry is revolutionizing the way chemicals are produced, offering enhanced safety, scalability, and efficiency. polimi.itvapourtec.com The integration of the synthesis of this compound into these platforms is a logical and promising future direction.

Flow chemistry is particularly well-suited for handling trifluoromethylation reactions, which can often be energetic and involve hazardous reagents. polimi.itvapourtec.com The precise control over reaction parameters such as temperature and pressure in a flow reactor can lead to improved yields and safety profiles. polimi.itvapourtec.com Recent developments in flow chemistry have demonstrated efficient methods for the introduction of trifluoromethyl groups into various molecules, including the use of fluoroform in micro-flow systems. researchgate.net A unified flow strategy for the preparation and use of trifluoromethyl-heteroatom anions has also been reported, highlighting the modularity and efficiency of this approach for generating reactive fluorinated species on demand. chemrxiv.org

These advancements strongly suggest that the synthesis of this compound could be adapted to a continuous flow process. This would not only make its production more efficient and safer but also facilitate its use in high-throughput screening and library synthesis for drug discovery and materials science applications.

Exploration in New Frontiers of Materials Science and Supramolecular Chemistry

The unique electronic properties of this compound make it a highly attractive candidate for applications in materials science and supramolecular chemistry. The combination of an electron-donating group and two powerful electron-withdrawing groups on a rigid aromatic platform can give rise to interesting photophysical and electronic behaviors.

A particularly exciting prospect lies in the field of organic electronics, specifically in the development of materials for organic light-emitting diodes (OLEDs). Research on the related compound, 1,4-bis(trifluoromethyl)benzene (B1346883), has shown its utility as an acceptor moiety in emitters that exhibit thermally activated delayed fluorescence (TADF). rsc.org The symmetrical donor-acceptor-donor architecture in these materials facilitates efficient harvesting of triplet excitons, leading to high quantum efficiencies. rsc.org The electronic structure of this compound, with its polarized aromatic system, makes it a prime candidate for exploration as a building block in novel TADF emitters.

Furthermore, the introduction of 3,5-bis(trifluoromethyl)benzene derivatives as isolation groups in nonlinear optical chromophores has been shown to improve their electro-optic activity by suppressing intermolecular dipole-dipole interactions. nih.gov This suggests that the 2,4-bis(trifluoromethyl)phenyl moiety of the target compound could be incorporated into larger molecular structures to achieve desirable properties for applications in photonics and telecommunications. The use of fluorinated aromatic diamines containing trifluoromethyl groups in the synthesis of high-performance polyamides with low refractive indices and good thermal stability also points to the potential of incorporating this compound into advanced polymers. mdpi.com

In the realm of supramolecular chemistry, the trifluoromethyl groups can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding with appropriate donors. These interactions could be exploited in the design of self-assembling systems, molecular sensors, and host-guest complexes. The study of how molecules containing bis(trifluoromethyl)benzene units pack in the solid state has revealed the importance of weak van der Waals interactions involving the fluorine atoms, which can influence the bulk properties of the material. rsc.org

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Rationale | Key Properties |

| Organic Light-Emitting Diodes (OLEDs) | Potential as an acceptor moiety in TADF emitters. | Strong electron-withdrawing character, rigid aromatic core. |

| Nonlinear Optics | Use as an isolating group in chromophores to enhance electro-optic activity. | Steric bulk and electronic effects of trifluoromethyl groups. |

| High-Performance Polymers | Incorporation into polyamides to improve thermal stability and optical properties. | Rigidity, hydrophobicity, low polarizability. |

| Supramolecular Chemistry | Building block for self-assembling systems and host-guest complexes. | Ability of trifluoromethyl groups to engage in non-covalent interactions. |

Q & A

Q. What are the established synthetic routes for 1-Methoxy-2,4-bis(trifluoromethyl)benzene, and how do reaction conditions influence yield?

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H, ¹³C, ¹⁹F) and X-ray crystallography . For instance, ¹⁹F NMR typically shows distinct peaks for trifluoromethyl groups at δ −60 to −65 ppm, while methoxy protons appear as singlets at δ 3.8–4.0 ppm in ¹H NMR. Crystallographic data (e.g., bond angles and torsional strain) are critical for confirming steric effects caused by the bulky trifluoromethyl groups .

Advanced Research Questions

Q. How does this compound perform as a building block in sulfonated polymers for proton exchange membranes (PEMs)?

Q. How can researchers resolve contradictions in reported reactivity of this compound under nucleophilic conditions?

- Methodological Answer : Discrepancies arise from solvent polarity and steric hindrance. For example, in polar aprotic solvents (e.g., DMSO), trifluoromethyl groups deactivate the benzene ring, reducing nucleophilic attack. However, in less polar solvents (e.g., toluene), steric effects dominate, allowing selective substitution at the methoxy group. Computational modeling (DFT) is recommended to predict reactive sites under varying conditions .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant goggles. The compound may release toxic HF upon decomposition. Waste must be neutralized with calcium carbonate before disposal. Safety data sheets (SDS) from and recommend immediate rinsing with water for skin/eye contact and avoiding inhalation of vapors .

Data Contradiction Analysis

Q. Why do different studies report varying regioselectivity in electrophilic substitutions?

- Methodological Answer : Competing electronic (directing effects) and steric factors explain discrepancies. For example, nitration may favor the para position to methoxy in low steric environments, but steric bulk from trifluoromethyl groups can redirect reactivity. Controlled experiments with isotopic labeling (e.g., deuterated analogs) and in-situ IR monitoring are advised to map reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.